molecular formula C12H19N3O5 B12509448 1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B12509448
M. Wt: 285.30 g/mol
InChI Key: SZEOBSAZWJLOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Gly-Pro-Hyp-OH, also known as Glycylprolylhydroxyproline, is a tripeptide composed of glycine, proline, and hydroxyproline. This compound is a significant component of collagen, the primary structural protein in connective tissues. It is known for its bioactive properties, particularly in the context of skin health and anti-aging applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Gly-Pro-Hyp-OH can be synthesized through chemical or biological methods. The chemical synthesis involves sequential addition of glycine, proline, and hydroxyproline using appropriate protecting groups and reaction conditions. The final product is obtained by removing the protecting groups .

Industrial Production Methods

Industrial production of H-Gly-Pro-Hyp-OH often employs solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. This method involves anchoring the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. The peptide is then cleaved from the resin and purified .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Pro-Hyp-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxyproline derivatives, while substitution reactions can introduce new functional groups, enhancing the peptide’s bioactivity .

Scientific Research Applications

H-Gly-Pro-Hyp-OH has a wide range of scientific research applications:

Mechanism of Action

H-Gly-Pro-Hyp-OH exerts its effects primarily through its role in collagen synthesis and stabilization. The compound interacts with collagen fibers, enhancing their stability and promoting skin elasticity. It also acts as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, which can influence various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-Pro-Hyp-OH is unique due to the presence of hydroxyproline, which significantly enhances the stability of collagen fibers. This makes it particularly effective in applications related to skin health and anti-aging .

Properties

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

1-[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H19N3O5/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20/h7-9,16H,1-6,13H2,(H,19,20)

InChI Key

SZEOBSAZWJLOGY-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.